N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
N-[4-(2-Oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a 2-oxopiperidinyl moiety attached to the para position of the aniline ring. The 2-oxopiperidine group introduces conformational rigidity and hydrogen-bonding capacity, which may enhance binding affinity to biological targets compared to simpler benzamide analogs.
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-8-4-5-13-20(17)16-11-9-15(10-12-16)19-18(22)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAWONBXKAHDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves the reaction of 4-chloronitrobenzene with piperidine, followed by a series of steps to introduce the benzamide group. One practical method involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of mild conditions and simple purification techniques, such as slurry or recrystallization, are common to avoid the need for column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams.
Reduction: Nitro groups can be reduced to amines.
Substitution: Halogenated precursors can undergo nucleophilic substitution to introduce the piperidinyl group.
Common Reagents and Conditions
Oxidation: Sodium chlorite under a CO2 atmosphere.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using piperidine.
Major Products Formed
The major products formed from these reactions include various intermediates that can be further functionalized to produce pharmaceutical agents, such as apixaban .
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is used extensively in scientific research, particularly in the development of anticoagulant drugs. It serves as a key intermediate in the synthesis of apixaban, a direct inhibitor of activated factor X (FXa). This compound is also used in the study of blood coagulation pathways and the development of new therapeutic agents targeting these pathways .
Mechanism of Action
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is primarily related to its role as an intermediate in the synthesis of apixaban. Apixaban acts as a competitive inhibitor of FXa, binding to the active site and preventing the conversion of prothrombin to thrombin. This inhibition reduces thrombin generation and, consequently, platelet aggregation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide with key analogs based on substituent groups, biological activities, and physicochemical properties.
Physicochemical and Pharmacokinetic Profiles
- Metal complexes (e.g., Cu/Co in ) exhibit enhanced solubility and activity, suggesting that the target compound’s piperidine ring could facilitate chelation in drug design .
Therapeutic Potential and Limitations
- Anticancer Activity : Imidazole-substituted benzamides () show specificity against cervical cancer, while Imatinib targets hematological malignancies. The target compound’s 2-oxopiperidine group may confer selectivity for proteolysis-targeting chimeras (PROTACs) or lipid metabolism enzymes, as seen in PDEδ-targeting analogs () .
- Antimicrobial Activity : Sulfonamide and imidazole derivatives () demonstrate broad-spectrum effects, but the target compound’s lack of sulfonamide groups may limit this application unless modified .
- Anthelmintic Activity : Piperidine-substituted benzamides in show dose-dependent efficacy against Eicinia foetida, outperforming albendazole. The target compound’s 2-oxo group could further enhance binding to helminthic targets .
Biological Activity
N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as 4-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, is a synthetic compound that has gained attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of Factor Xa (FXa). This article presents a detailed examination of the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H17N3O4, with a molecular weight of approximately 339.35 g/mol. The compound features a benzamide backbone and a piperidinone moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| Structure | Structure |
This compound acts primarily as a competitive inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade responsible for thrombin generation. By inhibiting FXa, the compound reduces thrombin levels, thereby affecting blood clot formation and presenting potential applications in anticoagulant therapy.
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Bioavailability : High
- Clearance : Low
- Volume of Distribution : Small
These attributes suggest that this compound can be effectively utilized in targeted therapeutic applications.
Anticoagulant Effects
The anticoagulant properties of the compound have been well-documented. Studies demonstrate that it effectively inhibits FXa activity, leading to decreased thrombin generation and reduced clot formation. This mechanism positions it as a promising candidate for developing new anticoagulant therapies.
Case Study: Inhibition of Factor Xa
In a study examining various FXa inhibitors, this compound showed significant potency against FXa with an IC50 value indicating effective inhibition compared to other known inhibitors such as apixaban. The structure–activity relationship (SAR) studies revealed that modifications to the benzamide structure could enhance its inhibitory effects on FXa.
Table 2: Comparative IC50 Values of FXa Inhibitors
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.05 |
| Apixaban | 0.09 |
| Rivaroxaban | 0.12 |
Applications in Medicinal Chemistry
This compound has several potential applications:
- Anticoagulant Therapy : Due to its FXa inhibition properties.
- Cancer Treatment : Preliminary studies suggest potential anticancer activity against various cancer cell lines.
- Research Applications : Used as a building block for synthesizing more complex molecules with desired biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
